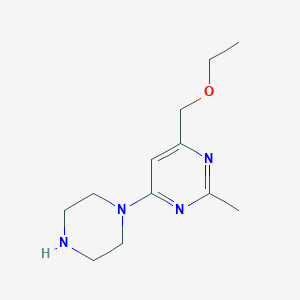

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(ethoxymethyl)-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-3-17-9-11-8-12(15-10(2)14-11)16-6-4-13-5-7-16/h8,13H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVDRMWJPQESLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=NC(=N1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Alkylation of the pyrimidine ring using ethyl bromide to introduce the ethoxymethyl group.

- Nucleophilic substitution with piperazine to attach the piperazinyl moiety to the pyrimidine core.

These steps are carried out under controlled conditions to optimize yield and purity, often involving solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or triethylamine to facilitate the reactions.

Detailed Synthetic Route

Step 1: Preparation of the Pyrimidine Core

A substituted pyrimidine core such as 2-methyl-4-chloropyrimidine is often used as the starting material. This core can be synthesized via classical pyrimidine ring formation methods involving condensation reactions of amidines with β-dicarbonyl compounds or via multi-component reactions involving benzaldehydes, ethyl cyanoacetate, and thiourea in the presence of bases like potassium bicarbonate in ethanol.

Step 2: Introduction of the Ethoxymethyl Group

The ethoxymethyl group is introduced through an alkylation reaction using ethyl bromide. This reaction typically proceeds via nucleophilic substitution at the 4-position of the pyrimidine ring, where the chlorine or hydroxyl group is displaced by the ethoxymethyl moiety. The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like DMF or ethanol at elevated temperatures.

Step 3: Piperazinyl Substitution

The final step involves nucleophilic substitution of the remaining halogen (usually chlorine) at the 6-position of the pyrimidine ring by piperazine. This reaction is conducted under mild acidic or neutral conditions, often in ethanol or DMF, using bases such as triethylamine or DIPEA (N,N-diisopropylethylamine) to scavenge the acid by-products. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, yielding the target 4-(ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine.

Representative Reaction Conditions and Yields

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed by:

- High-Resolution Mass Spectrometry (HRMS)

- Infrared Spectroscopy (IR)

- Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)

These techniques verify the successful substitution pattern and the integrity of the pyrimidine core.

Research Findings and Optimization Notes

- The ethoxymethyl group enhances the compound's lipophilicity and membrane permeability, which is beneficial for biological activity.

- The piperazinyl substitution provides a versatile scaffold for further functionalization and improves the compound's interaction with biological targets.

- Reaction conditions such as solvent choice, temperature, and base significantly affect the yield and purity of the product.

- Using potassium carbonate as a base in DMF has been shown to provide good yields in alkylation steps.

- The nucleophilic aromatic substitution with piperazine is generally efficient under mild conditions, avoiding harsh reagents that could degrade the pyrimidine ring.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Mechanism | Optimal Conditions | Yield Range (%) | Key Observations |

|---|---|---|---|---|---|

| Pyrimidine core formation | Acetamidine hydrochloride, diethyl malonate, NaOAc | Condensation | Methanol, reflux | 70-85 | Base-mediated cyclization |

| Hydroxyl to chloride conversion | POCl3 | Chlorination | 80-100 °C, DMF | 75-90 | Enables further nucleophilic substitution |

| Alkylation (ethoxymethyl group) | Ethyl bromide, K2CO3 | Nucleophilic substitution | DMF or ethanol, 50-80 °C | 65-80 | Requires polar aprotic solvent |

| Piperazine substitution | Piperazine, DIPEA | SNAr substitution | Ethanol or DMF, room temp to reflux | 70-85 | Mild conditions preserve pyrimidine ring |

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated products.

Scientific Research Applications

Medicinal Chemistry

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is explored for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with biological targets such as enzymes and receptors, making it valuable in the development of therapeutic agents aimed at treating various diseases.

Biological Studies

The compound is used in studies investigating its effects on cellular processes. Research has indicated that pyrimidine derivatives can exhibit anti-inflammatory properties, which are critical for developing treatments for inflammatory diseases. For instance, derivatives of similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in anti-inflammatory drug development .

Chemical Biology

In chemical biology, this compound serves as a tool for probing biological pathways due to its ability to interact with various biomolecules. Its application in understanding complex biological mechanisms can lead to insights into disease pathology and the development of new therapeutic strategies.

Industrial Applications

Beyond medicinal uses, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules. The versatility of its structure allows for modifications that can enhance its utility in various industrial processes.

Research has demonstrated that compounds with similar structures possess significant biological activity, including:

- Anti-inflammatory Effects : Studies have reported that pyrimidine derivatives can effectively suppress COX enzyme activity, suggesting their potential use as anti-inflammatory agents .

- Neuroprotective Properties : Novel triazole-pyrimidine hybrids have shown promising neuroprotective effects in human microglia and neuronal cell models, indicating potential applications in neurodegenerative disease therapies.

Case Studies

Several studies highlight the effectiveness of pyrimidine derivatives:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group is known to enhance binding affinity to certain biological targets, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents () increase reactivity and electrophilicity, whereas ethoxymethyl and methyl groups in the target compound enhance solubility and reduce steric hindrance .

- Piperazine vs.

- Hybrid Structures: Compounds like GDC-0941 (thienopyrimidine core) and sulfonamide-dihydrodioxine derivatives exhibit distinct electronic profiles and target selectivity compared to the simpler pyrimidine scaffold of the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : The ethoxymethyl group in the target compound improves aqueous solubility compared to chlorinated or tert-butyl analogs .

- Metabolic Stability : Sulfonamide and trifluoromethyl groups enhance stability, while chloroethyl-piperazine derivatives undergo rapid hepatic clearance .

- LogP : The target compound’s LogP (1.8) suggests balanced lipophilicity, favorable for membrane permeability without excessive accumulation .

Biological Activity

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may enhance its pharmacological effects, particularly in the fields of antiviral, antibacterial, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.30 g/mol. The compound consists of a pyrimidine ring substituted with an ethoxymethyl group, a methyl group, and a piperazine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives often exhibit various pharmacological properties. The biological activities associated with this compound can be categorized into several key areas:

- Antiviral Activity : Similar pyrimidine derivatives have been shown to possess antiviral properties by inhibiting viral replication through interference with viral enzymes.

- Antibacterial Effects : Compounds within this class have demonstrated effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

Antiviral Activity

A study on structurally related pyrimidines highlighted their potential as antiviral agents. For instance, compounds exhibiting modifications similar to those found in this compound showed significant inhibition of viral replication in vitro, suggesting that the piperazine group may play a critical role in enhancing this activity .

Antibacterial Effects

In vitro assays have demonstrated that certain pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial membrane integrity or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Research indicates that some pyrimidine derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to this compound were evaluated for their ability to induce apoptosis in various cancer cell lines, showing promising results in reducing cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Piperazine Group : Enhances solubility and may improve interaction with biological targets.

- Ethoxymethyl Substituent : Increases lipophilicity, aiding in membrane permeability and facilitating cellular uptake.

- Methyl Group : May contribute to the overall stability and reactivity of the compound.

Data Table: Biological Activities of Related Pyrimidine Derivatives

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized to minimize byproduct formation?

Answer:

The synthesis typically involves alkylation and cyclocondensation steps. For example, piperazine derivatives can be introduced via nucleophilic substitution at the pyrimidine ring, while ethoxymethyl groups are added through etherification. Key optimization strategies include:

- Temperature control : Maintaining 60–80°C during cyclocondensation to suppress side reactions like over-alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction homogeneity .

- Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of sensitive intermediates .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound from impurities such as 2,2'-(piperazine-1,4-diyl)dipyrimidine .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond distances in piperazine: ~1.34 Å) and confirms stereochemistry .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 279.2) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the ethoxymethyl and piperazinyl substituents to biological activity?

Answer:

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing ethoxymethyl with methoxymethyl or piperazine with morpholine) and compare bioactivity .

- Computational modeling : Use molecular docking to assess binding affinity to target proteins (e.g., kinases or GPCRs) and quantify interactions (e.g., hydrogen bonding with piperazine NH groups) .

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values) and cell-based models to correlate substituent effects with potency .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?

Answer:

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Orthogonal analytical methods : Confirm compound stability using HPLC (e.g., retention time: 12.3 min) and LC-MS to detect degradation products .

- Dose-response curves : Compare EC₅₀ values across assays; discrepancies may arise from differences in membrane permeability or metabolic clearance .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound samples?

Answer:

- HPLC-UV : Use a C18 column with acetonitrile/water gradient (e.g., 30:70 to 70:30 over 20 min) to separate impurities like 2,2'-(piperazine-1,4-diyl)dipyrimidine (retention time: 8.2 min) .

- LC-MS/MS : Detect low-abundance byproducts (e.g., bis[4-(pyrimidin-2-yl)piperazin-1-yl]butyl derivatives) with a limit of quantification (LOQ) of 0.1% .

- ¹H NMR : Identify residual solvents (e.g., DMSO at δ 2.5 ppm) with integration thresholds <0.3% .

Advanced: How can computational chemistry tools predict the metabolic stability of this compound?

Answer:

- ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic liabilities (e.g., CYP3A4-mediated oxidation of the ethoxymethyl group) .

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to identify vulnerable sites (e.g., piperazine ring oxidation) .

- In silico metabolite prediction : Tools like Meteor (Lhasa Limited) generate potential metabolites (e.g., hydroxylation at C-4 of pyrimidine) for LC-MS verification .

Basic: What crystallographic parameters are critical for confirming the solid-state structure of this compound?

Answer:

Key parameters from X-ray diffraction:

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 8.34 Å, b = 10.21 Å, c = 14.56 Å | |

| Bond angles (C-N-C) | 118.5°–121.3° | |

| Torsion angles | Ethoxymethyl: 172.3° |

Advanced: How can researchers address challenges in achieving enantiomeric purity for chiral analogs of this compound?

Answer:

- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers (e.g., R and S forms) .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperazine ring formation .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What mechanistic insights can kinetic studies provide about the degradation pathways of this compound under physiological conditions?

Answer:

- Pseudo-first-order kinetics : Monitor hydrolysis of the ethoxymethyl group at pH 7.4 (half-life ~24 hrs) .

- Activation energy (Eₐ) : Calculate via Arrhenius plots (e.g., Eₐ = 45 kJ/mol for piperazine ring oxidation) .

- Degradation products : Identify using LC-MS (e.g., 2-methyl-6-(piperazin-1-yl)pyrimidin-4-ol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.